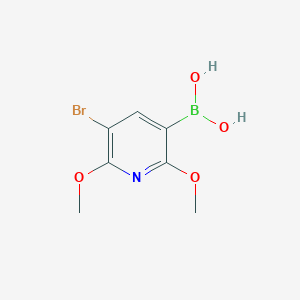

5-Bromo-2,6-dimethoxypyridine-3-boronic acid

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Synthetic Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a foundational scaffold in medicinal chemistry and drug design. nih.govrsc.org Its presence is noted in a vast number of FDA-approved drugs and naturally occurring compounds like certain vitamins and alkaloids. researchgate.netnih.gov The nitrogen atom in the pyridine ring imparts unique properties, including improved water solubility and the ability to form crucial hydrogen bonds with biological targets, which can enhance the pharmacological profile of a drug molecule. nih.govresearchgate.net Pyridine derivatives are integral to a wide array of therapeutic agents, demonstrating the scaffold's remarkable versatility in drug development. researchgate.netresearchgate.net

Fundamental Role of Boronic Acids in Transition Metal-Catalyzed Cross-Coupling Methodologies

Boronic acids are organoboron compounds that have become cornerstones of modern organic synthesis due to their stability, low toxicity, and versatile reactivity. nbinno.comnih.gov They are most famously employed in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. yonedalabs.commusechem.com This palladium-catalyzed reaction forms a new carbon-carbon (C-C) bond by coupling an organoboron compound (like a boronic acid) with an organic halide. mt.com

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide, inserting itself into the carbon-halogen bond to form a palladium(II) complex. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation by a base. libretexts.orgorganic-chemistry.orgrsc.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the cycle. musechem.comlibretexts.org

The reliability and broad functional group tolerance of this reaction have made it a go-to method for constructing complex molecules, particularly biaryl structures common in pharmaceuticals. mt.comnih.gov

Overview of 5-Bromo-2,6-dimethoxypyridine-3-boronic Acid as a Key Synthetic Building Block for Functionalized Pyridines and Heterocyclic Frameworks

This compound is a highly valuable bifunctional reagent that leverages the chemical potential of both the pyridine scaffold and boronic acid chemistry. Its structure is strategically designed for sequential, site-selective modifications.

This compound features:

A boronic acid group at the 3-position, ready to participate in Suzuki-Miyaura coupling to form a C-C bond with various aryl or vinyl halides. nbinno.com

A bromo group at the 5-position, which serves as a handle for a subsequent cross-coupling reaction, allowing for the introduction of a second, different functional group.

Two methoxy (B1213986) groups at the 2- and 6-positions, which electronically modify the pyridine ring, influencing its reactivity in coupling reactions.

This arrangement allows chemists to build complex, multi-substituted pyridine-based molecules in a controlled manner. For instance, the boronic acid can first be coupled with one partner, followed by a second coupling reaction at the bromine site with a different partner. This stepwise approach is crucial for the efficient synthesis of advanced pharmaceutical intermediates and complex heterocyclic frameworks that would be difficult to assemble otherwise.

Below are the key chemical properties of this compound:

| Property | Value |

| CAS Number | 1709971-53-7 |

| Molecular Formula | C₇H₉BBrNO₃ |

| Molecular Weight | 261.87 g/mol |

| Appearance | White to off-white solid |

The strategic placement of reactive sites on the this compound molecule makes it an exemplary building block for constructing diverse and highly functionalized pyridine derivatives, underscoring its importance in the toolbox of modern synthetic chemistry.

Properties

IUPAC Name |

(5-bromo-2,6-dimethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BBrNO4/c1-13-6-4(8(11)12)3-5(9)7(10-6)14-2/h3,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPPWLUIGVTUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1OC)OC)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BBrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2,6 Dimethoxypyridine 3 Boronic Acid and Analogue Pyridinylboronic Acid Systems

Direct Boron Installation Strategies

Direct methods for the introduction of a boron moiety onto the pyridine (B92270) ring are the most common approaches. These strategies include halogen-metal exchange, directed ortho-metallation, and transition-metal-catalyzed cross-coupling reactions.

Halogen-Metal Exchange (Lithium or Magnesium) and Subsequent Borylation of Halogenated Pyridines

The halogen-metal exchange reaction is a well-established and fundamental method for preparing pyridinylboronic acids. umich.edu This two-step process typically involves the reaction of a halogenated pyridine with an organolithium reagent (such as n-butyllithium or t-butyllithium) or magnesium metal to form a highly reactive organometallic intermediate. This intermediate is then quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) like triisopropyl borate, to yield the desired boronic acid or its ester derivative after acidic workup. orgsyn.orgnih.gov

For the synthesis of a compound like 5-Bromo-2,6-dimethoxypyridine-3-boronic acid, a potential precursor would be 3,5-dibromo-2,6-dimethoxypyridine. A selective halogen-metal exchange at the 3-position, which is generally more reactive than the 5-position in such systems, followed by borylation would yield the target molecule. The choice of organolithium reagent and reaction temperature are critical to achieving the desired regioselectivity and minimizing side reactions. For instance, the preparation of 3-pyridylboronic acid from 3-bromopyridine (B30812) has been successfully achieved using n-butyllithium at low temperatures (-40 °C to -78 °C) to generate the 3-lithiopyridine intermediate, which is then trapped with triisopropyl borate. orgsyn.org Similarly, (6-methoxypyridin-3-yl)boronic acid can be synthesized from 5-bromo-2-methoxypyridine (B44785) using n-butyllithium and triisopropoxyborane at -78 °C. chemicalbook.com

Alternatively, Grignard reagents, formed by the reaction of a bromopyridine with magnesium, can be used. mnstate.edugoogle.com The generation of pyridyl Grignard reagents can be challenging but offers a milder alternative to organolithium reagents. google.comresearchgate.net These magnesium-based intermediates react with borate esters in a similar fashion to their lithium counterparts. google.com

| Precursor Example | Reagents | Product Example | Reference |

| 3-Bromopyridine | 1. n-BuLi, THF/toluene, -40°C2. B(OiPr)₃3. HCl | 3-Pyridylboronic acid | orgsyn.org |

| 5-Bromo-2-methoxypyridine | 1. n-BuLi, THF, -78°C2. B(OiPr)₃ | (6-Methoxypyridin-3-yl)boronic acid | chemicalbook.com |

| 2-Bromopyridine | 1. Cyclohexylmagnesium chloride2. 2-Cyclohexyloxy-4,4,5,5,-tetramethyl- researchgate.netnih.govnih.govdioxaborolane | 2-Pyridinylboronic acid ester | google.com |

Directed ortho-Metallation (DoM) Approaches Followed by Electrophilic Borylation

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.org This method relies on the presence of a directing metalating group (DMG) on the pyridine ring, which coordinates to an organolithium base (typically n-BuLi, sec-BuLi, or lithium diisopropylamide - LDA) and directs deprotonation to the adjacent ortho position. researchgate.net The resulting lithiated intermediate is then quenched with an electrophile, such as a borate ester, to introduce the boronic acid group with high regioselectivity. umich.edu

For a substrate like 5-bromo-2,6-dimethoxypyridine, the methoxy (B1213986) groups at the 2- and 6-positions can act as DMGs. However, the electronic and steric environment of the pyridine ring will influence the site of lithiation. In many substituted pyridines, lithiation occurs selectively, and the use of hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can prevent unwanted addition to the C=N bond of the pyridine ring. clockss.org This approach provides a predictable way to install a boron functional group at a specific position relative to the directing group.

Palladium-Catalyzed Cross-Coupling of Halopyridines with Diboron (B99234) Reagents (e.g., Miyaura Borylation)

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a widely used method for the synthesis of aryl- and heteroarylboronic esters. researchgate.net This reaction involves the coupling of a halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govrsc.org

This methodology is highly applicable to the synthesis of pyridinylboronic acids and their esters. For instance, a halopyridine such as 5-bromo-2,6-dimethoxypyridine could be directly converted to its corresponding boronic ester by reaction with B₂pin₂. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. researchgate.netorganic-chemistry.orgorganic-chemistry.org Common catalysts include Pd(dppf)Cl₂ and Pd(PPh₃)₄, while bases like potassium acetate (B1210297) (KOAc) or potassium 2-ethyl hexanoate (B1226103) are often employed. nih.govorganic-chemistry.org The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a versatile method for late-stage functionalization. researchgate.net One-pot procedures that combine Miyaura borylation with a subsequent Suzuki-Miyaura cross-coupling are also highly efficient. nih.govbeilstein-journals.orgmedium.com

| Halopyridine Substrate | Diboron Reagent | Catalyst / Base | Product | Reference |

| Aryl Halides | Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(dppf) / KOAc | Arylboronic esters | researchgate.net |

| 3-Bromophenol | Bis(pinacolato)diboron (B₂pin₂) | SiliaCat DPP-Pd / KOAc | 3-Hydroxyphenylboronic acid pinacol (B44631) ester | beilstein-journals.org |

| 3-Bromopyridine | Bis(pinacolato)diboron (B₂pin₂) | SiliaCat DPP-Pd / KOAc | 3-Pyridinylboronic acid pinacol ester | beilstein-journals.org |

Iridium- and Rhodium-Catalyzed C-H Borylation for Pyridinyl Systems

Direct C-H borylation catalyzed by transition metals, particularly iridium and rhodium, represents a highly atom-economical approach for the synthesis of organoboron compounds. thieme-connect.de Iridium-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of arenes and heteroarenes. researchgate.netrsc.orgresearchgate.net However, the application of this methodology to pyridines can be challenging due to the Lewis basicity of the nitrogen atom, which can coordinate to the metal center and inhibit catalytic activity. nih.govrsc.org This can lead to low reactivity and poor regioselectivity. thieme-connect.de

Despite these challenges, significant progress has been made. The regioselectivity of iridium-catalyzed borylation of pyridines is influenced by a combination of steric and electronic effects of the substituents on the pyridine ring. researchgate.netresearchgate.net For instance, sterically demanding substituents can direct borylation to less hindered positions. digitellinc.comacs.orgnih.gov The presence of a substituent at the C-2 position can overcome catalyst inhibition and allow for successful borylation. nih.govrsc.org Lewis acids have also been employed to coordinate with the pyridine nitrogen, rendering the ring more electron-deficient and reactive, thereby controlling the regioselectivity. thieme-connect.deacs.org

Rhodium catalysts have also been utilized for the C-H borylation of pyridine derivatives. For example, a pyridine-directed, rhodium-catalyzed C6-selective C-H borylation of 2-pyridones has been developed, demonstrating perfect site selectivity under relatively mild conditions. nih.govacs.org

| Catalyst System | Substrate Type | Selectivity | Reference |

| Iridium | Substituted Pyridines | Sterically governed, meta-selectivity often observed | researchgate.netdigitellinc.com |

| Iridium-Lewis Acid | Benzamides and Pyridines | Meta-selective | acs.org |

| Rhodium | 2-Pyridones | C6-selective | nih.govacs.org |

Regioselectivity and Chemoselectivity Considerations in Boron Installation on Pyridine Ring Systems

The regioselectivity of boron installation on the pyridine ring is a critical aspect of the synthetic design. In halogen-metal exchange reactions, the position of the halogen atom dictates the location of the boron group. When multiple halogens are present, as in 3,5-dibromo-2,6-dimethoxypyridine, the relative reactivity of the C-Br bonds under the chosen reaction conditions determines the outcome.

In directed ortho-metallation, the directing group's ability to coordinate the lithium base governs the regioselectivity, leading to functionalization at the adjacent position. The inherent acidity of the pyridine C-H bonds also plays a role, with the C-2 and C-6 positions being the most acidic, but often sterically hindered.

For transition-metal-catalyzed C-H borylation, regioselectivity is more complex. With iridium catalysts, steric factors are often dominant, with borylation occurring at the least sterically hindered C-H bond. digitellinc.comacs.org Electronic effects also contribute; for example, electron-withdrawing groups can influence the reaction's outcome. nih.gov The interplay of these factors can be subtle, and predicting the major product can be challenging. researchgate.net The development of directing groups and bifunctional catalysts has allowed for greater control over regioselectivity, enabling para-, meta-, and ortho-selective borylations. thieme-connect.deacs.org

Chemoselectivity, the ability to react with one functional group in the presence of others, is another important consideration. Miyaura borylation is known for its excellent functional group tolerance. researchgate.net Similarly, iridium-catalyzed C-H borylation is compatible with various functional groups like halides, esters, and ethers. digitellinc.comacs.org In contrast, halogen-metal exchange methods using highly basic organolithium or Grignard reagents are less tolerant of acidic protons and electrophilic functional groups such as esters and ketones.

Optimization of Reaction Conditions, Reagents, and Yields for Boronic Acid Preparation

Optimizing reaction conditions is essential for achieving high yields and purity of the desired pyridinylboronic acid. In halogen-metal exchange reactions, temperature control is critical to prevent side reactions, such as the decomposition of the organometallic intermediate. The choice of solvent and the rate of addition of the organolithium reagent can also significantly impact the yield. orgsyn.org

For Miyaura borylation, optimization efforts have focused on the catalyst system (palladium source and ligand), the base, and the solvent. The use of lipophilic bases, such as potassium 2-ethyl hexanoate, has been shown to improve reaction rates and allow for lower catalyst loadings and milder reaction temperatures (e.g., 35 °C). organic-chemistry.orgnih.gov The development of more active and stable catalysts, including Buchwald's palladacycle precatalysts, has also contributed to the efficiency of this reaction. medium.com The addition of ethylene (B1197577) glycol has been reported to increase yields and broaden the substrate scope in borylations using bis-boronic acid. nih.gov

In the case of iridium-catalyzed C-H borylation, the choice of iridium precursor and ligand is paramount for achieving high catalytic activity and selectivity. Ligand design plays a crucial role in tuning the steric and electronic properties of the catalyst to control the regiochemical outcome. Reaction temperature and the ratio of reagents are also important parameters to optimize for maximizing the yield of the desired borylated pyridine.

Reactivity and Transformational Chemistry of 5 Bromo 2,6 Dimethoxypyridine 3 Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions of 5-Bromo-2,6-dimethoxypyridine-3-boronic Acid

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and pyridylboronic acids, including this compound, are crucial substrates in this context for the synthesis of complex biaryl and heterobiaryl structures. acs.orgnih.gov

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the transition metal catalyst and the associated ligands. researchgate.net While palladium complexes are the most extensively used, catalysts based on other metals have also been explored for the cross-coupling of pyridylboronic acids. researchgate.net

Palladium: Palladium catalysts are paramount in Suzuki-Miyaura couplings involving pyridylboronic acids. nih.gov Catalyst systems like Pd(PPh₃)₄ and PdCl₂(dppf) are commonly employed. nih.gov For challenging substrates, such as electron-rich or sterically hindered pyridines, more sophisticated systems involving bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos, in combination with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂, have shown high efficacy. nih.gov These advanced ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Rhodium: Rhodium catalysts have been particularly valuable in developing asymmetric variations of the Suzuki-Miyaura reaction. nih.gov These systems can be used to couple pyridylboronic acids with racemic allylic halides to generate products with high enantioselectivity. nih.gov The choice of ligand is critical for inducing asymmetry.

Nickel: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for coupling reactions. acs.org They are especially useful for activating challenging coupling partners like aryl chlorides and fluorides due to their different reactivity profiles. acs.org Nickel-based systems can promote the coupling of pyridylboronic esters with various aryl halides.

Iron, Gold, Cobalt, Copper: While less common than palladium or nickel for this specific transformation, catalysts based on iron, gold, cobalt, and copper have been investigated for Suzuki-Miyaura and other cross-coupling reactions. researchgate.net Copper catalysis, for instance, is well-known for the related Chan-Lam coupling but has also been explored in Suzuki-type reactions, often to mediate the homocoupling of boronic acids, which can be an undesired side reaction. acs.org

Interactive Table: Catalytic Systems for Suzuki-Miyaura Coupling of Pyridylboronic Acids

| Metal Catalyst | Common Precursors | Typical Ligands | Application Notes |

|---|---|---|---|

| Palladium | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, PCy₃, P(t-Bu)₃, dppf, XPhos, SPhos | Widely used for a broad range of aryl and heteroaryl couplings. Ligand choice is crucial for efficiency. acs.orgnih.govorganic-chemistry.org |

| Rhodium | [Rh(cod)Cl]₂ | Chiral diene or phosphine ligands | Primarily used for asymmetric coupling reactions, especially with allylic electrophiles. nih.gov |

| Nickel | NiCl₂(dme), Ni(cod)₂ | PCy₃, P(t-Bu)₃, NHC ligands | Effective for coupling with less reactive electrophiles like aryl chlorides and fluorides. acs.org |

| Copper | Cu(OAc)₂, CuI | Phenanthroline, Pyridine (B92270) | Primarily associated with Chan-Lam coupling, but can participate in Suzuki-type reactions. acs.org |

| Iron/Cobalt | Various salts | Phosphine or N-based ligands | Explored as earth-abundant alternatives, though less developed for this specific substrate class. researchgate.net |

| Gold | Various salts | Phosphine ligands | Investigated in cross-coupling, but not standard for Suzuki-Miyaura reactions of pyridylboronic acids. researchgate.net |

This compound and its analogs can be coupled with a diverse array of electrophilic partners.

Aryl and Heteroaryl Halides: The reaction works well with a wide range of aryl and heteroaryl halides (bromides, iodides, and chlorides) and pseudohalides (triflates). acs.orgwikipedia.orgnih.gov Electron-poor halides generally react more readily. The coupling of two different heteroaryl partners, which is crucial for the synthesis of many pharmaceutical compounds, can be challenging but is often achievable with optimized catalyst systems. nih.govresearchgate.net For example, couplings with other pyridines, pyrimidines, and thiophenes have been successfully demonstrated. acs.orgnih.gov

Alkenyl Halides and Pseudohalides: The Suzuki-Miyaura reaction also allows for the formation of C(sp²)-C(sp²) bonds between the pyridine ring and an alkenyl group. wikipedia.org This provides access to substituted styrenes and other vinylpyridines. The reaction typically proceeds with retention of the stereochemistry of the double bond in the alkenyl partner. wikipedia.org

Limitations:

Steric Hindrance: Highly substituted or sterically demanding coupling partners can significantly slow down the reaction or prevent it altogether.

Catalyst Poisoning: Some heteroaryl substrates, particularly those with certain nitrogen or sulfur functionalities, can coordinate strongly to the metal center and inhibit catalysis. nih.gov

Protodeboronation: A common side reaction is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by high temperatures and the presence of water, especially with more reactive or unstable boronic acids. nih.gov

Pyridine Inhibition: In some catalytic systems, particularly rhodium-catalyzed asymmetric reactions, the basic nitrogen of an unmodified pyridine boronic acid can inhibit the catalyst. This can sometimes be overcome by using pyridine boronic acids with electron-withdrawing groups (e.g., a 2-chloro substituent) to reduce the basicity of the nitrogen atom. nih.gov

Interactive Table: Scope of Coupling Partners for Pyridylboronic Acids

| Coupling Partner Class | Example | Product Type | Key Considerations |

|---|---|---|---|

| Aryl Halides | 4-Bromoacetophenone | Aryl-pyridines | Reactivity order: I > Br > Cl. Electron-withdrawing groups on the aryl halide generally increase reaction rates. wikipedia.org |

| Heteroaryl Halides | 2-Chloropyridine, 3-Bromothiophene | Heterobiaryls | Can be challenging due to potential catalyst inhibition. Requires robust catalyst systems. nih.govnih.gov |

| Aryl Pseudohalides | Phenyl triflate | Aryl-pyridines | Triflates are excellent leaving groups and are good alternatives to halides. wikipedia.org |

| Alkenyl Halides | (E)-β-Bromostyrene | Vinyl-pyridines | Reaction proceeds with retention of double bond stereochemistry. wikipedia.org |

The outcome of a Suzuki-Miyaura coupling is highly dependent on the reaction conditions.

Base: A base is essential for the activation of the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle. organic-chemistry.orgyoutube.com The base converts the neutral boronic acid into a more nucleophilic borate (B1201080) species. deepdyve.com The choice of base can significantly impact the reaction yield and selectivity. Common bases include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). youtube.com The strength and solubility of the base are important factors; for instance, K₃PO₄ is often effective in couplings of heteroaryl chlorides. mdpi.com

Solvent Systems: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can influence the reaction rate and pathway. A variety of solvents are used, often as aqueous mixtures. Common examples include 1,4-dioxane/water, DMF/water, and toluene. researchgate.netresearchgate.net The presence of water can be beneficial, aiding in the dissolution of the base and influencing the speciation of the boronic acid. cdnsciencepub.com However, excess water can also promote undesirable protodeboronation. nih.gov

Temperature Profiles: Suzuki-Miyaura reactions are typically conducted at elevated temperatures, often ranging from 60 °C to 110 °C, to ensure a reasonable reaction rate. researchgate.netresearchgate.net However, higher temperatures can also lead to catalyst decomposition and increased side reactions like protodeboronation. nih.gov In recent years, significant progress has been made in developing highly active catalyst systems that allow for efficient coupling at room temperature, which is advantageous for substrates with thermally sensitive functional groups. rsc.org The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing degradation.

Interactive Table: Effect of Reaction Parameters

| Parameter | Common Choices | Role and Influence |

|---|---|---|

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic acid for transmetalation. Choice affects reaction rate and can influence selectivity. deepdyve.com |

| Solvent | 1,4-Dioxane/H₂O, DMF/H₂O, Toluene, THF | Solubilizes reactants and catalyst. Aqueous mixtures often enhance reaction rates but can promote protodeboronation. researchgate.netcdnsciencepub.com |

| Temperature | Room Temp to 110 °C | Affects reaction kinetics. Higher temperatures increase rate but can also lead to catalyst degradation and side reactions. researchgate.netrsc.org |

Achieving stereochemical control is a significant challenge in cross-coupling reactions. In the context of pyridylboronic acids, this is most relevant in asymmetric Suzuki-Miyaura couplings to create chiral molecules.

Rhodium-catalyzed reactions have been successfully employed to couple various boronic acids, including halogen-modified pyridylboronic acids, with racemic allylic chlorides to produce enantioenriched products. nih.gov A key finding in these systems is that unsubstituted pyridine boronic acids can act as inhibitors to the catalytic cycle. However, introducing an electron-withdrawing group, such as a chlorine atom at the 2-position of the pyridine ring, diminishes the Lewis basicity of the pyridine nitrogen. researchgate.netnih.gov This modification prevents catalyst inhibition and allows the asymmetric coupling to proceed with high yield and enantioselectivity. nih.gov This strategy demonstrates that subtle electronic modifications to the pyridylboronic acid structure can be leveraged to achieve stereochemical control in analogous systems. nih.gov

Other Metal-Catalyzed Cross-Coupling Reactions Involving this compound as a Building Block (e.g., Negishi, Stille, if relevant as a boronic acid source or precursor for transmetalation)

While the Suzuki-Miyaura reaction is the primary application for boronic acids, the organoboron functionality can serve as a precursor for other cross-coupling reactions through transmetalation to different metals.

Negishi Coupling: The Negishi reaction couples an organozinc reagent with an organohalide, catalyzed by nickel or palladium. orgsyn.org Pyridylboronic acids can be converted into the necessary pyridylzinc reagents, which can then participate in Negishi couplings. This strategy has been used to synthesize bipyridines and other complex molecules, offering a complementary approach to the Suzuki reaction with a different reactivity profile and functional group tolerance. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin (stannane) reagent with an organohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org Although less common due to the toxicity of tin compounds, it is possible to prepare pyridylstannanes from pyridylboronic acids. These stannanes can then be used in Stille couplings, which are known for their tolerance of a wide range of functional groups. orgsyn.org

Ancillary Boronic Acid-Mediated Transformations Applicable to this Compound (e.g., Chan-Lam-Evans Coupling, Petasis Reaction for derivatization of coupled products)

Beyond C-C bond formation, boronic acids are valuable reagents in C-heteroatom bond-forming reactions and multicomponent reactions.

Chan-Lam-Evans Coupling: The Chan-Lam-Evans (CLE) coupling is a copper-catalyzed reaction that forms a C-N or C-O bond between a boronic acid and an amine or alcohol, respectively. wikipedia.orgnih.gov This reaction provides a powerful method for the N- or O-arylation of various substrates under relatively mild conditions, often open to the air. wikipedia.org Pyridylboronic acids can be employed in CLE couplings to synthesize N-arylpyridines and aryl pyridyl ethers, which are important structural motifs in medicinal chemistry. researchgate.net

Petasis Reaction: The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or α-keto acid), and an organoboronic acid to produce substituted amines, including α-amino acids. wikipedia.orgorganic-chemistry.org While the primary focus is often on aryl- and vinylboronic acids, heteroarylboronic acids can also participate. researchgate.net This reaction could be used to further functionalize the pyridine core or to derivatize products obtained from initial Suzuki couplings, offering a rapid route to complex, amine-containing molecules. nih.govorganic-chemistry.org

Challenges in Reactivity: Strategies for Mitigation of Protodeboronation and Homocoupling Side Reactions

In the context of Suzuki-Miyaura cross-coupling reactions, this compound is susceptible to two primary side reactions: protodeboronation, the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, and homocoupling, the dimerization of the boronic acid. The propensity for these reactions is influenced by a variety of factors, including the electronic nature of the pyridine ring, the reaction conditions, and the choice of catalyst system.

Protodeboronation: This process leads to the formation of 2,6-dimethoxy-5-bromopyridine, a non-productive consumption of the boronic acid. The electron-rich nature of the dimethoxypyridine ring can, under certain conditions, facilitate this undesired reaction. The mechanism of protodeboronation is highly dependent on the reaction's pH. wikipedia.org For heteroaromatic boronic acids, the speciation of the boronic acid in solution plays a critical role. While 2-pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation, 3-pyridyl boronic acids, such as the title compound, are generally more stable. wikipedia.org However, the reaction conditions, particularly the presence of water and the basicity of the medium, can still promote this side reaction. reddit.com

Homocoupling: The formation of 5,5'-Bis(2,6-dimethoxypyridin-3-yl) as a byproduct arises from the palladium-mediated coupling of two molecules of the boronic acid. The presence of oxygen in the reaction mixture is a significant contributor to this side reaction. researchgate.net The mechanism can involve the oxidative addition of the boronic acid to a Pd(II) species, followed by reductive elimination to form the biaryl product.

Strategic selection of reaction parameters is paramount to minimizing these side reactions and maximizing the yield of the desired cross-coupled product. Key areas of focus include the catalyst system (palladium source and ligand), the base, the solvent, and the use of boronic acid derivatives.

Strategies for Mitigation:

Catalyst and Ligand Selection: The choice of phosphine ligand coordinated to the palladium center has a profound impact on the outcome of the reaction. Electron-rich, sterically hindered phosphine ligands have been shown to be highly effective in promoting the desired cross-coupling of challenging substrates, including electron-rich heteroaryl boronic acids. rsc.org Ligands such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(tBu)₃) can accelerate the rate of the productive catalytic cycle, thereby outcompeting the undesired protodeboronation and homocoupling pathways. rsc.orgorganic-chemistry.org The use of palladacycle pre-catalysts, which can generate the active Pd(0) species under mild conditions, has also been shown to be beneficial. rsc.org

Base and Solvent Effects: The choice of base and solvent system is critical in controlling the rate of protodeboronation. While a base is necessary to activate the boronic acid for transmetalation, strongly basic and aqueous conditions can accelerate the cleavage of the C-B bond. researchgate.net The use of milder bases, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), in combination with less polar aprotic solvents like dioxane or toluene, often provides a better balance for achieving high yields of the cross-coupled product. rsc.orgmdpi.com The careful control of pH is a crucial factor, as the rate of protodeboronation for many boronic acids is highly pH-dependent. wikipedia.org

Exclusion of Oxygen: To suppress the formation of homocoupling byproducts, it is essential to perform the reaction under an inert atmosphere. researchgate.net Thoroughly degassing the solvent and reaction vessel and maintaining a positive pressure of an inert gas like nitrogen or argon throughout the reaction can significantly reduce the extent of this side reaction.

"Slow-Release" Strategies: A highly effective approach to mitigate protodeboronation involves the use of boronic acid derivatives that slowly release the active boronic acid into the reaction mixture. This strategy maintains a low concentration of the free boronic acid, thereby minimizing its decomposition. MIDA (N-methyliminodiacetic acid) boronate esters and organotrifluoroborates are commonly employed for this purpose. wikipedia.orgresearchgate.net These derivatives exhibit greater stability under the reaction conditions and can be slowly hydrolyzed to the active boronic acid, which is then consumed in the catalytic cycle before it can undergo significant protodeboronation.

Optimization of Reaction Parameters: The interplay between temperature, reaction time, and reactant stoichiometry is crucial. Automated feedback systems have been utilized to rapidly optimize these parameters for challenging Suzuki-Miyaura couplings. nih.gov For boronic acids prone to protodeboronation, shorter reaction times at optimal temperatures are often preferred to "outrun" the decomposition pathway. nih.gov

The following table summarizes the influence of various reaction parameters on the prevalence of protodeboronation and homocoupling side reactions and the strategies to mitigate them.

| Parameter | Effect on Side Reactions | Mitigation Strategy |

| Catalyst Ligand | Bulky, electron-donating ligands can accelerate the desired reaction, reducing the time for side reactions to occur. | Use of ligands such as PCy₃, P(tBu)₃, SPhos, or XPhos. rsc.org |

| Base | Strong bases in aqueous media can increase the rate of protodeboronation. | Employ milder bases like K₃PO₄ or Cs₂CO₃. rsc.org |

| Solvent | Protic solvents, especially water, can be a source of protons for protodeboronation. | Use of aprotic solvents like dioxane or toluene, often with minimal water. rsc.org |

| Oxygen | Promotes the homocoupling of the boronic acid. | Rigorous degassing of solvents and reaction under an inert atmosphere (N₂ or Ar). researchgate.net |

| Boronic Acid Form | Free boronic acids can be unstable under reaction conditions. | Use of stable derivatives like MIDA boronates or organotrifluoroborates for "slow-release". wikipedia.orgresearchgate.net |

| Temperature & Time | Higher temperatures and longer reaction times can increase the extent of side reactions. | Optimization to find the lowest effective temperature and shortest possible reaction time. nih.gov |

By carefully considering and optimizing these factors, the challenges associated with the reactivity of this compound can be effectively managed, enabling its successful application in the synthesis of valuable and complex molecular targets.

Applications of 5 Bromo 2,6 Dimethoxypyridine 3 Boronic Acid in Complex Molecule Synthesis

Construction of Substituted Pyridine (B92270) Derivatives and Bipyridines

The primary application of pyridine-containing boronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. mdpi.comresearchgate.net This reaction is a powerful method for forming carbon-carbon bonds, essential for synthesizing substituted pyridines and bipyridines, which are core structures in many pharmaceuticals, agrochemicals, and ligands for catalysis. nih.govmdpi.com

5-Bromo-2,6-dimethoxypyridine-3-boronic acid is strategically designed for this purpose. The boronic acid moiety at the 3-position can react with various aryl or heteroaryl halides to introduce a substituent at that site. Conversely, the bromine atom at the 5-position provides a handle for a subsequent coupling reaction with another boronic acid or organostannane reagent. nih.gov This sequential coupling capability is crucial for the controlled synthesis of unsymmetrical bipyridines and other highly substituted pyridine derivatives. mdpi.com

The general scheme for these transformations allows for the creation of a diverse library of compounds from readily available starting materials. The mild conditions of the Suzuki coupling are compatible with a wide range of functional groups, making this a highly modular and versatile approach. mdpi.comnih.gov

Table 1: Illustrative Suzuki Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|

| This compound | Aryl Halide (e.g., Bromobenzene) | Pd(PPh₃)₄, Base | 3-Aryl-5-bromo-2,6-dimethoxypyridine |

| Aryl Boronic Acid (e.g., Phenylboronic acid) | This compound | Pd(PPh₃)₄, Base | 5-Aryl-2,6-dimethoxypyridine-3-boronic acid |

| This compound | Pyridine Halide (e.g., 2-Bromopyridine) | Pd(PPh₃)₄, Base | 5-Bromo-2,6-dimethoxy-[3,2']-bipyridine |

Role as a Key Intermediate in the Preparation of Advanced Heterocyclic Architectures

The dual reactivity of this compound makes it an ideal intermediate for the synthesis of advanced heterocyclic architectures. mdpi.comresearchgate.net By exploiting the differential reactivity of the C-Br bond and the C-B(OH)₂ bond, chemists can perform stepwise functionalization to build complex, multi-ring systems. aablocks.com

For instance, the boronic acid can first be coupled under Suzuki conditions. The resulting bromopyridine derivative can then undergo a variety of subsequent transformations, including another Suzuki coupling, a Stille reaction, a Buchwald-Hartwig amination, or a Sonogashira coupling. This synthetic flexibility allows for the integration of the pyridine core into larger, more complex heterocyclic frameworks, such as those found in natural products and advanced materials. researchgate.netaablocks.com The cyclocondensation of boronic acids with various functionalized reagents is a common route to complex structures. aablocks.com

Precursors for Polyheteroaryl Systems and Biaryl Compounds for Diverse Applications

Polyheteroaryl and biaryl compounds are of significant interest due to their applications in materials science, particularly as organic semiconductors, and in medicinal chemistry as structural motifs that can interact with biological targets. researchgate.net this compound is a valuable precursor for these systems.

Through iterative or one-pot sequential cross-coupling reactions, the compound can be used to synthesize well-defined oligomers and polymers containing alternating pyridine and other aromatic units. For example, a Suzuki reaction at the boronic acid position followed by another coupling at the bromine position can extend the molecule in a linear fashion. This strategy is fundamental to creating conjugated polymers where the electronic properties can be tuned by the choice of the coupled aromatic rings. These materials are investigated for their potential use in organic electronics. mdpi.com

Utility in the Synthesis of Functional Organic Materials

The unique electronic properties of the pyridine ring make it a desirable component in functional organic materials, including polymers, nanomaterials, and components for optoelectronic systems. mdpi.comchemimpex.com Boronic acids serve as crucial building blocks for these materials due to their utility in polymerization reactions via cross-coupling. researchgate.net

This compound can function as an A-B type monomer, where 'A' is the boronic acid and 'B' is the bromine atom. Under polymerization conditions, typically using a palladium catalyst, these monomers can link together to form novel polymers. The methoxy (B1213986) groups on the pyridine ring can further influence the polymer's solubility and solid-state packing, which are critical parameters for material performance. The resulting poly(pyridine)s can be explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as sensory materials. chemimpex.com

Integration into Multi-Step Synthetic Sequences for Target-Oriented Synthesis

In the context of total synthesis or the development of complex pharmaceutical agents, intermediates that allow for controlled, stepwise elaboration are highly prized. This compound fits this role perfectly. Its two distinct reactive sites enable its seamless integration into multi-step synthetic pathways.

A synthetic strategy might involve an initial coupling reaction to install a key fragment via the boronic acid. The resulting molecule, still containing the bromo-substituent, can be carried through several other synthetic steps (e.g., modification of other functional groups, deprotection, etc.). Finally, the bromine atom can be used for a late-stage functionalization, introducing another group to complete the synthesis of the target molecule. This approach offers high convergence and efficiency, minimizing steps and maximizing yield in the synthesis of complex, high-value molecules.

Computational and Mechanistic Investigations of 5 Bromo 2,6 Dimethoxypyridine 3 Boronic Acid Reactivity

Density Functional Theory (DFT) Studies on Preferred Reaction Pathways and Intermediates

Density Functional Theory (DFT) has become an essential tool for investigating the reaction mechanisms of complex organic transformations, including those involving pyridine-based boronic acids. For cross-coupling reactions like the Suzuki-Miyaura reaction, DFT modeling helps to elucidate the energetics of the entire catalytic cycle, identifying the most probable reaction pathways and characterizing the structures of transient intermediates and transition states. mdpi.com

Studies on related heterocyclic systems provide a framework for understanding the reactivity of 5-bromo-2,6-dimethoxypyridine-3-boronic acid. DFT calculations typically model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For instance, in the reaction of a bromo-pyridazinone with a boronic acid, DFT calculations can map the changes in energy as the palladium catalyst inserts into the carbon-bromine bond (oxidative addition), followed by the transfer of the organic group from boron to palladium (transmetalation), and the final bond-forming step that releases the product and regenerates the catalyst (reductive elimination). mdpi.com

These computational models allow for the visualization of molecular orbitals involved in key steps, such as the intermetallic contact in bromo-palladium complexes. mdpi.com The calculated energy barriers (activation energies) for each step help determine the rate-limiting step of the reaction and predict how substituents on the pyridine (B92270) ring, like the methoxy (B1213986) groups in this compound, might influence the reaction kinetics through electronic and steric effects.

Frontier Molecular Orbital (FMO) Analysis and Calculation of Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental approach used to predict and explain chemical reactivity. nih.gov By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can understand how a molecule will interact with other reagents. nih.govresearchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For molecules like this compound, DFT methods are used to calculate these orbital energies and derive various reactivity indices. mdpi.com These indices provide quantitative measures of a molecule's chemical behavior. For example, chemical hardness (η) indicates resistance to change in electron distribution, while global softness (S) measures the opposite. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. researchgate.net These parameters, derived from HOMO and LUMO energies, help in understanding the reactive sites within the molecule and predicting its behavior in reactions such as Suzuki cross-coupling. mdpi.com

Below is an interactive table detailing key reactivity indices calculated from FMO analysis.

| Reactivity Index | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to charge transfer. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the ease of charge transfer. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / (2η) | A global measure of electrophilic character. |

Elucidation of Catalyst Cycle Intermediates and Transition States in Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a staple for forming carbon-carbon bonds, proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding the specific intermediates and transition states when using this compound is crucial for optimizing reaction conditions and yield.

The generally accepted mechanism consists of three primary stages:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of an aryl halide. In the case of coupling with this compound, this step would involve the reaction partner, an aryl or vinyl halide. Computational studies can model the transition state of this step, revealing the energy barrier that must be overcome.

Transmetalation: This is the step where the organic moiety is transferred from the boron atom to the palladium center. It requires activation of the boronic acid with a base to form a more nucleophilic boronate species. The boronate then coordinates to the palladium complex, forming an intermediate that facilitates the transfer of the 2,6-dimethoxypyridinyl group to the palladium atom, displacing the halide. The presence of ortho-substituents, such as the methoxy group in the target compound, can influence this step through chelation effects, potentially stabilizing the transition state. beilstein-journals.org

Reductive Elimination: This is the final, irreversible step where the two organic groups on the palladium center couple and are expelled as the final product. The Pd(II) complex is reduced back to the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

DFT studies are instrumental in mapping the potential energy surface of this cycle, calculating the geometries and relative energies of all intermediates (e.g., Pd-boronate complexes) and transition states, thereby providing a detailed picture of the reaction's progression. mdpi.com

Understanding the Mechanistic Basis of Selectivity and Undesired Side Reactions (e.g., detailed pathways of protodeboronation)

In cross-coupling reactions involving boronic acids, selectivity is paramount, and the suppression of side reactions is a primary challenge. The most significant side reaction for boronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process consumes the boronic acid, reducing the yield of the desired coupled product. nih.gov

The rate and mechanism of protodeboronation are highly dependent on factors like pH, temperature, and the structure of the boronic acid itself. wikipedia.orged.ac.uk For heteroaromatic boronic acids containing a basic nitrogen atom, such as this compound, several distinct mechanistic pathways for protodeboronation exist. wikipedia.orged.ac.uk

Computational and kinetic studies have identified multiple pathways through which this side reaction can occur: nih.goved.ac.uk

Acid-Catalyzed Pathway (k₁): At low pH, the reaction can proceed through the protonolysis of the neutral boronic acid.

Base-Catalyzed Pathway (k₂): In basic conditions, hydroxide (B78521) attacks the boronic acid to form a boronate. This boronate then reacts with a proton source, like water, in the rate-limiting step. wikipedia.org

Zwitterion Fragmentation: For basic heteroaromatic boronic acids, the formation of a zwitterionic species under neutral pH conditions can lead to rapid, unimolecular fragmentation of the C-B bond. wikipedia.orged.ac.uk This is often a major pathway for the decomposition of pyridine-based boronic acids.

Other Pathways: Additional mechanisms include self-catalysis, where boronic acid and boronate species react with each other, and pathways involving dianionic intermediates under strongly basic conditions. ed.ac.uk

Q & A

Basic: What are the standard synthetic routes and purification methods for 5-Bromo-2,6-dimethoxypyridine-3-boronic acid?

The compound is typically synthesized via bromination of a precursor pyridine derivative. For example, bromination of 2,6-dimethoxypyridine-3-boronic acid using a brominating agent (e.g., NBS or Br₂) under controlled conditions. Purification often involves recrystallization or column chromatography, as indicated by the >97% purity achieved in similar boronic acids . Key steps include:

- Bromination : Conducted in anhydrous solvents (e.g., DCM or THF) with catalysts like FeCl₃.

- Purification : Silica gel chromatography using gradients of ethyl acetate/hexane, followed by drying under vacuum to remove residual solvents .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic acid?

Optimization focuses on catalyst selection, solvent polarity, and base strength:

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) are effective, with ligand choice impacting yields.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while toluene/water mixtures improve biphasic reactions.

- Bases : K₂CO₃ or Cs₂CO₃ are preferred for their mild basicity, minimizing boronic acid decomposition .

- Temperature : Reactions often proceed at 80–100°C under inert atmospheres. Monitor progress via TLC or HPLC .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy groups at C2/C6, bromine at C5). ¹¹B NMR verifies boronic acid integrity .

- FT-IR : Peaks at ~1340 cm⁻¹ (B-O) and ~3200 cm⁻¹ (B-OH) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 262.99) .

Advanced: How does steric hindrance from methoxy groups influence its reactivity in cross-coupling?

The 2,6-dimethoxy substituents create steric bulk, which:

- Slows transmetallation : Requires longer reaction times or higher temperatures.

- Reduces side reactions : Suppresses protodeboronation by shielding the boron atom.

- Demands tailored ligands : Bulky ligands (e.g., SPhos) improve catalytic efficiency in hindered systems .

Basic: What are the recommended storage conditions to prevent decomposition?

- Temperature : Store at 2–8°C in airtight containers to avoid moisture uptake.

- Solvent : Dissolve in dry THF or DMSO for long-term storage (-20°C).

- Handling : Use inert atmospheres (N₂/Ar) during weighing to prevent oxidation .

Advanced: How can computational methods (e.g., DFT) resolve contradictions in spectroscopic or reactivity data?

- DFT Calculations : Predict NMR chemical shifts and vibrational frequencies to validate experimental data. For example, B3LYP/6-311+G(d,p) models match observed ¹H NMR shifts .

- Reaction Modeling : Simulate transition states to explain unexpected regioselectivity or low yields in cross-couplings .

Basic: What are the common impurities in synthesized batches, and how are they identified?

- Byproducts : Protodeboronated pyridine derivatives or residual brominating agents.

- Detection : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.

- Mitigation : Repurify via recrystallization in ethanol/water mixtures .

Advanced: What role does this compound play in pharmaceutical intermediate synthesis?

- Fragment Coupling : The boronic acid group enables Suzuki couplings to aryl halides, forming biaryl motifs common in kinase inhibitors.

- Functionalization : Bromine at C5 allows further substitution (e.g., SNAr reactions) to introduce amines or thiols .

Basic: How is the boronic acid functionality stabilized during reactions?

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to prevent protonation of the boronic acid.

- Chelation : Additives like pinacol or ethylene glycol stabilize boron via ester formation, reducing side reactions .

Advanced: What strategies address low solubility in aqueous reaction systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.